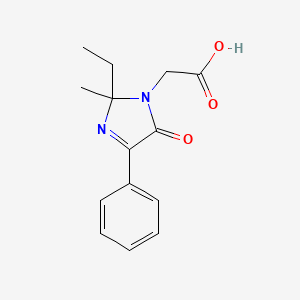
2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)essigsäure ist eine komplexe organische Verbindung, die zur Imidazol-Familie gehört. Imidazole sind fünf-gliedrige heterocyclische Verbindungen, die zwei Stickstoffatome enthalten. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Imidazolring umfasst, der mit Ethyl-, Methyl-, Phenyl- und Essigsäuregruppen substituiert ist. Imidazol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.
Herstellungsmethoden
Die Synthese von 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)essigsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von Glyoxal mit Ammoniak den Imidazolring bilden, gefolgt von anschließenden Substitutionen, um die Ethyl-, Methyl-, Phenyl- und Essigsäuregruppen einzuführen . Industrielle Produktionsmethoden können die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren umfassen, um höhere Ausbeuten und Reinheit zu erreichen.
Vorbereitungsmethoden
The synthesis of 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, followed by subsequent substitutions to introduce the ethyl, methyl, phenyl, and acetic acid groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxo-Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Imidazol-Derivate führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Imidazolring durch andere Substituenten ersetzt werden. .
Wissenschaftliche Forschungsanwendungen
2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung zeigt verschiedene biologische Aktivitäten, darunter antibakterielle, antifungale und entzündungshemmende Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Imidazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an entzündungshemmenden Signalwegen beteiligt sind, was zu entzündungshemmenden Wirkungen führt. Die Struktur der Verbindung ermöglicht es ihr, an spezifische Stellen an Proteinen zu binden, deren Funktion zu verändern und zu therapeutischen Wirkungen zu führen .
Wirkmechanismus
The mechanism of action of 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)essigsäure kann mit anderen Imidazol-Derivaten verglichen werden, wie zum Beispiel:
Clemizol: Ein Antihistaminikum mit einem ähnlichen Imidazol-Kern.
Omeprazol: Ein Antiulkusmittel, das ebenfalls einen Imidazolring enthält.
Metronidazol: Ein antibakterielles und antiprotozoales Mittel mit einer Imidazol-Struktur.
Die Einzigartigkeit von 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)essigsäure liegt in ihren spezifischen Substitutionen, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-(2-ethyl-2-methyl-5-oxo-4-phenylimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(2)15-12(10-7-5-4-6-8-10)13(19)16(14)9-11(17)18/h4-8H,3,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
KCNSVXBHAIQVQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N=C(C(=O)N1CC(=O)O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)

![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)


![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)




